molecular formula C13H15NO3 B3350042 1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-4-piperidone CAS No. 250718-94-6

1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-4-piperidone

Cat. No.: B3350042
CAS No.: 250718-94-6
M. Wt: 233.26 g/mol
InChI Key: YVVARDOVOUZQCJ-UHFFFAOYSA-N
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Description

1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-4-piperidone is a chemical compound that features a unique structure combining a dihydrobenzo dioxin ring with a piperidone moiety

Mechanism of Action

Target of Action

The primary targets of 1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-4-piperidone are currently under investigation. As a novel compound, its specific interactions with biological targets are the subject of ongoing research .

Mode of Action

It is believed to interact with its targets in a manner that induces changes at the molecular level .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound are currently under study. These properties will have a significant impact on the bioavailability of the compound .

Result of Action

The molecular and cellular effects of this compound’s action are the subject of ongoing research. Preliminary studies suggest that the compound may have potential therapeutic effects .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of this compound. Factors such as temperature, pH, and the presence of other compounds can affect the compound’s activity .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-4-piperidone typically involves the reaction of 2,3-dihydrobenzo[b][1,4]dioxin with piperidone under specific conditions. One common method includes the use of a base such as sodium hydride in a polar aprotic solvent like dimethylformamide (DMF) to facilitate the nucleophilic substitution reaction .

Industrial Production Methods: Industrial production methods for this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and safety of the production process .

Chemical Reactions Analysis

Types of Reactions: 1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-4-piperidone undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the ketone group to an alcohol.

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Neuropharmacology

1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-4-piperidone has been investigated for its interaction with dopamine receptors, particularly the D4 receptor. Studies have shown that it acts as a selective antagonist with significant implications for treating schizophrenia and other neuropsychiatric disorders. Its selectivity over other dopamine receptors (D2 and D3) makes it a promising candidate for further development in neuropharmacology .

Imaging Studies

The compound has been utilized in positron emission tomography (PET) imaging as a radioligand to visualize D4 receptors in the brain. This application is crucial for understanding various neurological conditions and assessing therapeutic responses in clinical settings .

Anticancer Research

Recent studies have explored the anticancer properties of derivatives of this compound. These compounds have shown promise in inhibiting cancer cell proliferation and inducing apoptosis in various cancer cell lines . The mechanism is believed to involve modulation of signaling pathways related to cell survival and death.

Case Study 1: Neuropharmacological Effects

A study conducted by Kugler et al. demonstrated that derivatives of this compound exhibit over 1100-fold selectivity for D4 receptors compared to D2 and D3 receptors. This selectivity is critical for minimizing side effects associated with broader receptor antagonism .

Case Study 2: Radioligand Development

In another study focusing on radioligand development for PET imaging, researchers successfully synthesized a fluorinated derivative of this compound ([^18F]3d), achieving a radiochemical yield of approximately 15% and high purity (>98%). This advancement opens pathways for better diagnostic tools in psychiatry .

Comparison with Similar Compounds

  • 2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)boronic acid
  • N-Substituted (2,3-Dihydro-1,4-Benzodioxin-6-YL)Benzenesulfonamide Derivatives
  • 2,3-Dihydrobenzo[b][1,4]dioxin-6-yl containing immunomodulators

Uniqueness: 1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-4-piperidone is unique due to its combination of the dihydrobenzo dioxin ring and piperidone moiety, which imparts distinct chemical and biological properties. This structural uniqueness allows it to participate in a variety of chemical reactions and makes it a valuable intermediate in the synthesis of more complex molecules .

Biological Activity

1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-4-piperidone, also known as Dalosirvat or Wnt pathway activator 1, is a compound that has garnered attention for its potential biological activities, particularly in the context of pharmacological applications. This article explores its biological activity, including mechanisms of action, therapeutic potentials, and relevant case studies.

  • Molecular Formula : C18H16O4
  • Molecular Weight : 296.32 g/mol
  • CAS Number : 1360540-81-3

This compound has been identified as a modulator of the Wnt signaling pathway. This pathway is crucial for various cellular processes including cell proliferation and differentiation. The compound's ability to activate this pathway positions it as a candidate for treating conditions such as cancer and neurodegenerative diseases.

In Vitro Studies

Research indicates that this compound exhibits significant activity against soluble epoxide hydrolase (sEH), an enzyme involved in lipid metabolism and inflammation. In a study where various compounds were screened for their inhibitory effects on sEH, this compound demonstrated substantial inhibition at a concentration of 10 µM, suggesting its potential as an anti-inflammatory agent .

Case Studies

  • Dopamine Receptor Modulation : Kugler et al. reported that derivatives of this compound exhibit selective antagonistic activity against D4 dopamine receptors with over 1,100-fold selectivity against D2 and D3 receptors. This selectivity is promising for developing targeted therapies for neurological disorders .
  • Alpha(2)-Adrenoceptor Antagonism : A series of derivatives based on the compound have shown potent antagonistic effects on alpha(2)-adrenoceptors. For instance, compound 33g demonstrated significant binding affinity and central effects in vivo following oral administration, indicating its potential in treating neurodegenerative diseases .

Toxicity and Safety Profile

MTT assays conducted on various derivatives of the compound indicated that they are not cytotoxic at effective concentrations. This safety profile enhances the feasibility of further development into therapeutic agents .

Research Findings Summary

The following table summarizes key findings from various studies regarding the biological activity of this compound:

StudyTargetConcentrationActivityNotes
Kugler et al. (2004)D4 ReceptorsN/APotent antagonist>1100-fold selectivity over D2/D3
MDPI Study (2022)sEH10 µMSignificant inhibitionPotential anti-inflammatory agent
Research on Derivatives (2000)Alpha(2)-AdrenoceptorsN/APotent antagonistGood selectivity vs alpha(1) and D(2)

Properties

IUPAC Name

1-(2,3-dihydro-1,4-benzodioxin-6-yl)piperidin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15NO3/c15-11-3-5-14(6-4-11)10-1-2-12-13(9-10)17-8-7-16-12/h1-2,9H,3-8H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVVARDOVOUZQCJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1=O)C2=CC3=C(C=C2)OCCO3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50453502
Record name 1-(2,3-Dihydro-1,4-benzodioxin-6-yl)piperidin-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50453502
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

233.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

250718-94-6
Record name 1-(2,3-Dihydro-1,4-benzodioxin-6-yl)piperidin-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50453502
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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